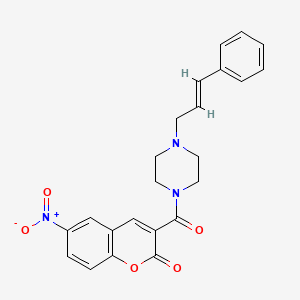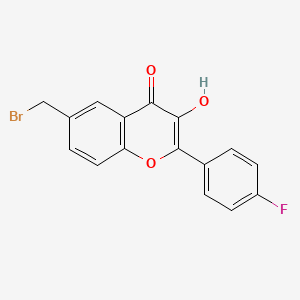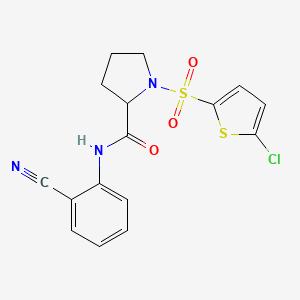
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "compound 1" and has been synthesized using a variety of methods.
Scientific Research Applications
Synthesis and Chemical Properties
- This compound is related to a class of chemicals that have been synthesized and studied for various properties, including their antimicrobial activities. For example, a similar compound, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, was synthesized and tested for antimicrobial activities, although it showed no activities against tested organisms (Ovonramwen et al., 2021).
- Another study involved the crystal structure and molecular conformation of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, which was evaluated as a potential antineoplastic agent (Banerjee et al., 2002).
Biological and Anticancer Applications
- Compounds with a similar structure have been evaluated for their cytotoxic activity against various human cancer cell lines, with some showing potent cytotoxic activity and low toxicity in normal human kidney cells. These compounds induced apoptosis and arrested the cell cycle at the G1 phase (Ravichandiran et al., 2019).
- Another example includes the synthesis of thiophenyl pyrazoles and isoxazoles, where compounds related to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide demonstrated potential antibacterial and antifungal activities (Sowmya et al., 2018).
Pharmaceutical Development
- Studies have shown the potential of related compounds in pharmaceutical applications, such as the development of novel insecticides with certain structural modifications, demonstrating superior insecticidal activities compared to some controls (Xuewen et al., 2014).
- The synthesis and evaluation of 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones for their antimicrobial activities have also been explored, showing their potential in the development of antibiotics (Zareef et al., 2008).
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-cyanophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c17-14-7-8-15(24-14)25(22,23)20-9-3-6-13(20)16(21)19-12-5-2-1-4-11(12)10-18/h1-2,4-5,7-8,13H,3,6,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVHYEQZYNDWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B3011734.png)

![6-(butylthio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3011739.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3011740.png)
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B3011744.png)
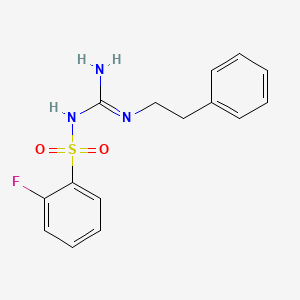
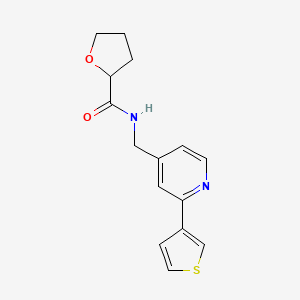
![methyl [(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetate](/img/structure/B3011747.png)
![8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B3011748.png)
